molecular formula C21H23NO4 B13513351 2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

Cat. No.: B13513351
M. Wt: 353.4 g/mol
InChI Key: JIMAFHMZMLWXNP-UHFFFAOYSA-N
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Description

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the phenylacetic acid moiety through a series of reactions such as alkylation or acylation. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Free amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active piperidine derivative, which then exerts its biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another piperidine derivative with a different protecting group.

    1-Boc-4-piperidineacetic acid: Similar structure with a tert-butoxycarbonyl group instead of benzyloxycarbonyl.

Uniqueness

2-(1-(Benzyloxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The benzyloxycarbonyl group provides a protective function that can be selectively removed, allowing for targeted modifications and applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-phenyl-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C21H23NO4/c23-20(24)19(17-9-5-2-6-10-17)18-11-13-22(14-12-18)21(25)26-15-16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,23,24)

InChI Key

JIMAFHMZMLWXNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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